molecular formula C19H19FN4O B5799036 1-butyryl-N-(4-fluorobenzyl)-3-phenyl-1H-1,2,4-triazol-5-amine

1-butyryl-N-(4-fluorobenzyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B5799036
M. Wt: 338.4 g/mol
InChI Key: LYAJKJKLCFSVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-N-(4-fluorobenzyl)-3-phenyl-1H-1,2,4-triazol-5-amine, also known as BFBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFBTA belongs to the class of triazole compounds and has a molecular formula of C20H20FN5O.

Scientific Research Applications

Synthesis and Structure

  • The synthesis of similar triazole compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involves a reduction process, and crystal structure analysis reveals intricate hydrogen bonding and stabilizing interactions in the crystal structure. These compounds have demonstrated antitumor activity (叶姣 et al., 2015).

Intermolecular Interactions

  • Studies on similar derivatives of 1,2,4-triazoles, such as TRZ-1 and TRZ-2, have focused on analyzing intermolecular interactions using techniques like X-ray diffraction and thermal techniques. These analyses provide insights into the nature of interactions like π⋯π and lp⋯π interactions, crucial for understanding the chemical behavior of these compounds (R. Shukla et al., 2014).

Chemical Properties and Synthesis Methods

  • Triazole compounds like 3-Phenyl-1H-1,2,4-triazol-5-amine have been studied for their crystal structure, revealing details about the π-electron delocalization and the formation of hydrogen-bonded networks. These properties are significant for understanding the chemical behavior and potential applications of such compounds (Anton V. Dolzhenko et al., 2008).

Application in Catalysis

  • Palladium(II) complexes involving triazole-based N-heterocyclic carbene ligands have been synthesized, with studies focusing on their structure and catalytic activity. Such complexes are potential candidates for applications in catalytic processes like the Suzuki–Miyaura cross-coupling reaction (J. Turek et al., 2014).

Antimicrobial Activities

  • Various triazole derivatives have been synthesized and evaluated for their antimicrobial activities against different strains of bacteria and fungi. Such studies are critical for developing new pharmaceutical compounds with potential therapeutic applications (A. Kaneria et al., 2016).

properties

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-2-6-17(25)24-19(21-13-14-9-11-16(20)12-10-14)22-18(23-24)15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAJKJKLCFSVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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